

Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 2,3-Dibromo-1,1,2-trifluoropropane

CAS No.: 1309602-74-1

Cat. No.: B1425102

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2,3-Dibromo-1,1,1-trifluoropropane (CAS No: 431-21-0) is a halogenated aliphatic hydrocarbon.[1][2][3] As a trifluoromethyl-containing molecule, it serves as a valuable building block in the synthesis of more complex fluorinated compounds relevant to agrochemicals, pharmaceuticals, and materials science. Its structural characterization is paramount for its effective utilization and requires a multi-technique analytical approach. The molecular formula is C₃H₃Br₂F₃, with a molecular weight of approximately 255.86 g/mol .[1][2][3]

The fundamental physical properties of this compound are summarized below, providing essential data for its handling, purification, and reaction setup.

Property	Value	Source
CAS Number	431-21-0	[1][2][3]
Molecular Formula	C ₃ H ₃ Br ₂ F ₃	[1][3]
Molecular Weight	255.86 g/mol	[1][3]
Boiling Point	116 °C	[2]
Density	2.121 g/cm ³ (at 24 °C)	[2]
Refractive Index	1.4285	[2]
SMILES	C(C(C(F)(F)F)Br)Br	[1]

Molecular Structure and Stereochemistry

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is defined by a three-carbon propane backbone. The carbon at position 1 is fully substituted with three fluorine atoms, forming a trifluoromethyl (-CF₃) group. The carbon at position 2 is bonded to a hydrogen atom and a bromine atom, while the carbon at position 3 is bonded to two hydrogen atoms and one bromine atom.

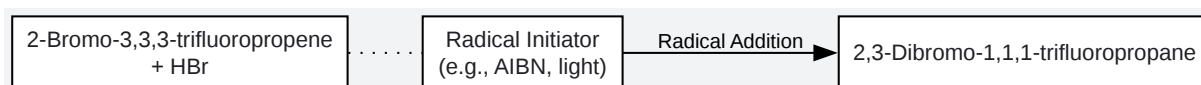
A critical feature of this molecule is the presence of a stereocenter at the C2 position, which is bonded to four different groups: the -CF₃ group, the -CH₂Br group, a hydrogen atom, and a bromine atom. Consequently, 2,3-Dibromo-1,1,1-trifluoropropane exists as a pair of enantiomers, (R) and (S). This chirality must be considered in stereoselective synthesis and applications, particularly in drug development.

Caption: Structure of 2,3-Dibromo-1,1,1-trifluoropropane with chiral center (C*).

Plausible Synthetic Pathway

While numerous methods exist for halogenation, a modern and efficient approach for synthesizing secondary trifluoromethylated alkyl bromides involves a catalyst-free, visible-light-induced radical addition.^[4] A plausible synthesis for 2,3-Dibromo-1,1,1-trifluoropropane could be adapted from the radical addition of a bromine source to 3,3,3-trifluoropropene. A more direct precursor, however, would be the addition of HBr across the double bond of 2-bromo-3,3,3-trifluoropropene, which is commercially available.

The reaction proceeds via an anti-Markovnikov addition mechanism under radical conditions, ensuring the bromine adds to the less substituted carbon and the hydrogen to the more substituted carbon of the double bond, yielding the desired 2,3-dibromo isomer.



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Caption: Proposed synthetic scheme via radical addition.

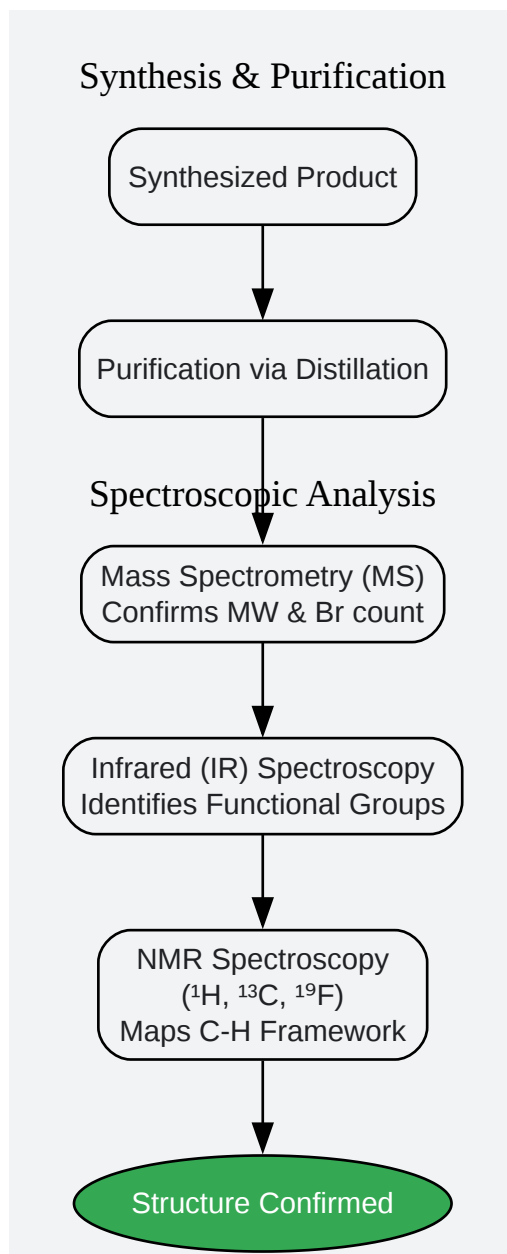
Experimental Protocol: Radical Hydrobromination

This protocol is a representative methodology based on established principles of radical chemistry.

- **Reactor Setup:** To a 100 mL quartz reaction vessel equipped with a magnetic stirrer, condenser, and gas inlet, add 2-bromo-3,3,3-trifluoropropene (1 equiv.) dissolved in a suitable anhydrous solvent like dichloromethane (DCM).
- **Initiator Addition:** Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equiv.).
- **Reaction Conditions:** Purge the system with an inert gas (e.g., Argon). Cool the mixture to 0 °C.
- **Reagent Introduction:** Bubble anhydrous hydrogen bromide (HBr) gas (1.2 equiv.) slowly through the solution while irradiating the vessel with a UV lamp (or blue LEDs for photoredox-catalyzed variants).^[4]
- **Monitoring:** Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, quench by bubbling nitrogen through the solution to remove excess HBr. Wash the organic phase with a saturated sodium bicarbonate solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via fractional distillation to yield pure 2,3-Dibromo-1,1,1-trifluoropropane.

Workflow for Structural Elucidation

A definitive confirmation of the synthesized product's structure is achieved through a coordinated analytical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous proof.



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Caption: Workflow for the structural confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique post-purification. It confirms the molecular weight and, critically, the presence of two bromine atoms due to their distinct isotopic signature (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).[5]

- Expected Molecular Ion Pattern: The spectrum will not show a single molecular ion peak. Instead, a characteristic cluster of peaks will appear:
 - $[M]^+$: Corresponding to the molecule with two ^{79}Br isotopes.
 - $[M+2]^+$: The most intense peak, from one ^{79}Br and one ^{81}Br .
 - $[M+4]^+$: Corresponding to two ^{81}Br isotopes. The expected intensity ratio of these peaks will be approximately 1:2:1.[5]
- Key Fragmentation: Electron impact (EI) ionization will cause fragmentation. Expected fragments provide further structural clues.

Ion Fragment	Predicted m/z Values (for $^{79}\text{Br}/^{81}\text{Br}$)	Interpretation
$[\text{C}_3\text{H}_3\text{Br}_2\text{F}_3]^+$ (Molecular Ion)	254 / 256 / 258	Confirms molecular formula
$[\text{C}_3\text{H}_3\text{BrF}_3]^+$	175 / 177	Loss of one Bromine atom
$[\text{C}_2\text{H}_2\text{BrF}_3]^+$	163 / 165	Cleavage and loss of CHBr
$[\text{CF}_3]^+$	69	Trifluoromethyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its bonds.[6]

Wavenumber (cm ⁻¹)	Vibration Type	Significance
2950-3050	C-H Stretch	Confirms presence of alkyl C-H bonds.[7]
1100-1350	C-F Stretch	Strong, characteristic absorption for the -CF ₃ group.
600-700	C-Br Stretch	Indicates the presence of bromoalkane functionality.[7]
< 1500	Fingerprint Region	A unique pattern of absorptions specific to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

- ¹⁹F NMR: The three fluorine atoms are chemically equivalent. This will result in a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, confirming the presence of an isolated -CF₃ group.
- ¹³C NMR: Three distinct signals are expected, one for each unique carbon environment (C1, C2, C3).
- ¹H NMR: The proton NMR spectrum provides definitive information on the connectivity. There are two distinct proton environments: the single proton on C2 (-CHBr-) and the two protons on C3 (-CH₂Br).

Proton Environment	Predicted Chemical Shift (δ, ppm)	Predicted Splitting Pattern	Integration
-CH ₂ Br (on C3)	~3.8 - 4.2	Doublet of doublets (dd)	2H
-CHBr- (on C2)	~4.5 - 5.0	Multiplet (ddt or similar)	1H

- Causality of Splitting:
 - The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will couple to each other (geminal coupling) and to the single proton on C2 (vicinal coupling), resulting in a complex multiplet, likely appearing as a doublet of doublets.
 - The single proton on C2 will be split by the two diastereotopic protons on C3 and will also experience long-range coupling to the three fluorine atoms on C1. This will result in a complex multiplet.

Safety and Handling

2,3-Dibromo-1,1,1-trifluoropropane is classified as an irritant.^{[1][2]} Adherence to strict safety protocols is mandatory for researchers.

- GHS Hazard Statements:
 - H315: Causes skin irritation.^{[1][2]}
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
- Precautionary Measures (selected):
 - P261: Avoid breathing fumes, mist, or vapors.^{[1][2]}
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.^[8]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.^[8]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[8]
 - P403+P233: Store in a well-ventilated place. Keep container tightly closed.^[8]

Conclusion

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is characterized by a trifluoromethyl group, two bromine atoms on adjacent carbons, and a chiral center at C2. Its definitive identification is not possible with a single technique but requires a logical and self-validating workflow. This process begins with mass spectrometry to confirm the mass and elemental (bromine) composition, followed by IR spectroscopy to identify key functional groups, and culminates in a comprehensive NMR analysis to map the precise atomic connectivity and stereochemical environment. This rigorous characterization is essential for the reliable use of this fluorinated building block in advanced scientific research and development.

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